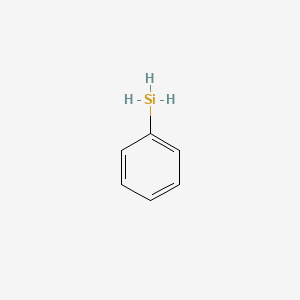

Phenylsilane

描述

. It is structurally related to toluene, with a silyl group replacing the methyl group. This compound is soluble in organic solvents and has similar densities and boiling points to toluene .

准备方法

Phenylsilane is typically synthesized in two steps from tetraethoxysilane (Si(OEt)₄). In the first step, phenylmagnesium bromide is added to form phenyltriethoxysilane (PhSi(OEt)₃) via a Grignard reaction. The resulting product is then reduced with lithium aluminum hydride (LiAlH₄) to afford this compound .

Synthetic Route:

- PhMgBr + Si(OEt)₄ → PhSi(OEt)₃ + MgBr(OEt)₄

- PhSi(OEt)₃ + 3 LiAlH₄ → PhSiH₃ + 3 LiAl(OEt)₄

化学反应分析

Phenylsilane undergoes various chemical reactions, including:

-

Reduction: this compound can reduce tertiary phosphine oxides to the corresponding tertiary phosphine .

- Example: P(CH₃)₃O + PhSiH₃ → P(CH₃)₃ + PhSiH₂OH

-

Hydrosilylation: It participates in hydrosilylation reactions, where it adds across double bonds in the presence of catalysts .

- Example: Hydrosilylation of α,β-unsaturated carbonyl compounds to give allyl alcohols.

-

Formation of Ate Complexes: this compound combines with caesium fluoride to form the ate complex [PhSiFH₃]⁻, which functions as a hydride donor .

科学研究应用

Applications Overview

The following table summarizes the primary applications of phenylsilane across different domains:

Pharmaceutical Applications

This compound has been utilized effectively in the modification of drug molecules. A study demonstrated its role as a reducing agent in the desulfinylation of sulfinyl-substituted cyclopropylcarboxylates, showcasing regioselectivity and efficiency in converting these compounds into alcohols . This method highlights this compound's potential for synthesizing pharmaceutical intermediates with improved properties.

Materials Science Innovations

In materials science, this compound is crucial for developing advanced coatings. It enhances the adhesion properties of coatings applied to various substrates. For instance, its incorporation into silicone rubber formulations has improved thermal stability and resistance to aging, making it ideal for high-performance applications like LED encapsulants .

Organic Synthesis Advances

This compound's versatility as a reagent is exemplified in its use for hydrosilylation reactions. Research indicates that it can facilitate the conversion of α,β-unsaturated carbonyl compounds into allyl alcohols with high yields under mild conditions, demonstrating its utility in organic chemistry .

作用机制

Phenylsilane exerts its effects primarily through its ability to donate hydride ions (H⁻). This property makes it a valuable reducing agent in organic synthesis. The hydride donation mechanism involves the transfer of a hydride ion from this compound to the substrate, resulting in the formation of reduced products .

相似化合物的比较

Phenylsilane is unique among organosilanes due to its simple structure and versatile reactivity. Similar compounds include:

Toluene (C₆H₅CH₃): Structurally similar but lacks the silyl group.

Dithis compound (C₆H₅)₂SiH₂: Contains two phenyl groups attached to silicon.

Triethylsilane (C₂H₅)₃SiH: Contains three ethyl groups attached to silicon.

This compound’s uniqueness lies in its combination of a phenyl group with a silyl group, providing distinct reactivity and applications .

生物活性

Phenylsilane, a silane compound characterized by its phenyl group, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Overview of this compound

This compound (C6H5SiH3) is a silane compound that serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including reductions and desulfinylation processes. Recent studies have highlighted its potential beyond synthetic applications, indicating significant biological activity.

Mechanisms of Biological Activity

- Reductive Properties : this compound has been shown to act as a reducing agent in various chemical reactions. For instance, it effectively converts sulfinyl-substituted cyclopropylcarboxylates into corresponding alcohols through a desulfinylation process, demonstrating regioselectivity and stereoselectivity . This property suggests potential applications in medicinal chemistry for modifying biologically active compounds.

- Cytotoxicity : Research indicates that this compound derivatives exhibit cytotoxic effects on different cancer cell lines. For example, certain derivatives have shown moderate activity against the HL-60 leukemia cell line, suggesting that this compound may contribute to the development of anticancer agents .

- Antibacterial Activity : Some studies have reported the antibacterial properties of this compound derivatives against various bacterial strains, including Bacillus subtilis. This activity is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: Desulfinylation Reactions

A study demonstrated the effectiveness of this compound in desulfinylation reactions under mild conditions. The presence of sulfinyl groups significantly altered the reaction pathway, leading to selective formation of desulfinylated products . This method offers a new approach for synthesizing compounds with potential therapeutic applications.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of this compound derivatives were synthesized and tested for their cytotoxic effects on HL-60 cells. The results indicated that certain modifications to the phenyl group enhanced cytotoxicity, paving the way for further exploration of these compounds as potential anticancer agents .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

phenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARWUHTVGZSQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80731-82-4 | |

| Details | Compound: Phenylsilane homopolymer | |

| Record name | Phenylsilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80731-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

108.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-53-1 | |

| Record name | Phenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。